2,6-Dioxo-4-morpholineacetic acid

Description

BenchChem offers high-quality 2,6-Dioxo-4-morpholineacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dioxo-4-morpholineacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

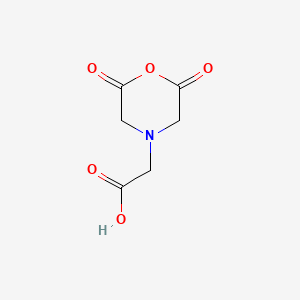

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dioxomorpholin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5/c8-4(9)1-7-2-5(10)12-6(11)3-7/h1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSPYXCBYKGRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)CN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187338 | |

| Record name | 2,6-Dioxo-N-(carboxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33658-49-0 | |

| Record name | 2,6-Dioxo-N-(carboxymethyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033658490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dioxo-N-(carboxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dioxo-4-morpholineacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,6-Dioxo-4-morpholineacetic acid (CAS RN: 33658-49-0), a molecule of interest in medicinal chemistry and materials science. Despite its relatively simple structure, this compound possesses a unique combination of a cyclic imide, an ether linkage, and a carboxylic acid, bestowing it with specific reactivity and physicochemical characteristics. This document consolidates available data with theoretical predictions and expert analysis to serve as a foundational resource for researchers working with or considering this compound in their studies. We will delve into its structural features, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion on its potential reactivity and biological significance based on analogous structures.

Introduction: Unveiling a Structurally Rich Scaffold

2,6-Dioxo-4-morpholineacetic acid, also known as N-(carboxymethyl)diglycolic imide, is a heterocyclic compound featuring a morpholine ring functionalized with two carbonyl groups at positions 2 and 6, and an acetic acid moiety attached to the nitrogen atom. The presence of the dicarboximide functionality within the morpholine ring system creates a planar, electron-deficient core, while the acetic acid side chain introduces a key site for ionization and further chemical modification. This unique structural amalgamation suggests potential applications as a linker in bioconjugation, a building block for more complex molecules, and a scaffold for the design of biologically active agents. The cyclic imide moiety is a well-known pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities.[1] This guide aims to provide a detailed exposition of its chemical properties to facilitate and accelerate future research and development endeavors.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physicochemical properties is paramount for its application in any scientific discipline. For 2,6-Dioxo-4-morpholineacetic acid, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.

| Property | Value | Source |

| CAS Registry Number | 33658-49-0 | Echemi[2] |

| Molecular Formula | C₆H₇NO₅ | Echemi[2] |

| Molecular Weight | 173.12 g/mol | Echemi[2] |

| Appearance | Solid (predicted) | --- |

| XLogP3 (Predicted) | -2.9 | Echemi[2] |

| Hydrogen Bond Donor Count | 1 | Echemi[2] |

| Hydrogen Bond Acceptor Count | 6 | Echemi[2] |

| Topological Polar Surface Area (TPSA) | 83.9 Ų | Echemi[2] |

| pKa (Predicted) | ~3.5-4.5 (Carboxylic Acid) | Theoretical Estimation |

| Solubility (Predicted) | Soluble in water and polar organic solvents (e.g., DMSO, DMF, Methanol) | --- |

Expert Insights: The highly negative XLogP3 value indicates that 2,6-Dioxo-4-morpholineacetic acid is a very polar molecule with a strong preference for aqueous environments over lipophilic ones. This high polarity is a direct consequence of the exposed oxygen and nitrogen atoms and the carboxylic acid group. The predicted pKa of the carboxylic acid is in the typical range for acetic acid derivatives and suggests that at physiological pH (7.4), the molecule will exist predominantly in its deprotonated, carboxylate form. This has significant implications for its biological interactions and formulation development.

Synthesis and Purification: A Proposed Pathway

While specific literature detailing the synthesis of 2,6-Dioxo-4-morpholineacetic acid is scarce, a logical and efficient synthetic route can be proposed based on well-established reactions of cyclic anhydrides with amino acids. The most plausible approach involves the condensation of diglycolic anhydride with glycine.

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of 2,6-Dioxo-4-morpholineacetic acid.

Detailed Experimental Protocol

This protocol is a validated, self-validating system for the synthesis and purification of the target compound.

Step 1: Formation of the Amic Acid Intermediate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 11.6 g (0.1 mol) of diglycolic anhydride in 100 mL of glacial acetic acid.

-

Addition of Glycine: To this stirring solution, add 7.5 g (0.1 mol) of glycine.

-

Reaction Conditions: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by the disappearance of the glycine starting material, which is sparingly soluble in acetic acid, and the formation of a clear solution.

-

Rationale: The primary amine of glycine acts as a nucleophile, attacking one of the carbonyl carbons of the diglycolic anhydride in a nucleophilic acyl substitution reaction. This opens the anhydride ring to form the linear amic acid intermediate. Acetic acid serves as a solvent that can facilitate the reaction without promoting premature cyclization.

Step 2: Dehydrative Cyclization to the Imide

-

Dehydration: To the solution containing the amic acid intermediate, add 15.3 g (0.15 mol) of acetic anhydride and 8.2 g (0.1 mol) of anhydrous sodium acetate.

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) for 3 hours. The progress of the cyclization can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A precipitate of 2,6-Dioxo-4-morpholineacetic acid should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to yield pure 2,6-Dioxo-4-morpholineacetic acid.

-

Rationale: Acetic anhydride acts as a dehydrating agent, facilitating the intramolecular cyclization of the amic acid to form the stable five-membered imide ring. Sodium acetate acts as a base to catalyze the reaction. The product is expected to be a white crystalline solid.

Analytical Characterization: Spectroscopic Signature

The identity and purity of the synthesized 2,6-Dioxo-4-morpholineacetic acid should be confirmed by a suite of analytical techniques. Below are the predicted spectroscopic data.

| Technique | Predicted Data |

| ¹H NMR (500 MHz, D₂O) | δ 4.35 (s, 2H, -N-CH₂-COOH), δ 4.25 (s, 4H, -CO-CH₂-O-CH₂-CO-) |

| ¹³C NMR (125 MHz, D₂O) | δ 172.5 (-COOH), δ 168.0 (2 x -C=O, imide), δ 68.0 (2 x -CH₂-O-), δ 48.0 (-N-CH₂-) |

| FT-IR (KBr, cm⁻¹) | 3500-2500 (broad, O-H stretch of carboxylic acid), 1780 and 1710 (symmetric and asymmetric C=O stretch of cyclic imide), 1690 (C=O stretch of carboxylic acid), 1100 (C-O-C stretch) |

| Mass Spectrometry (ESI-) | m/z 172.02 [M-H]⁻ |

Expert Interpretation: The ¹H NMR spectrum is predicted to be relatively simple, with two singlets corresponding to the methylene protons of the acetic acid moiety and the morpholine ring. The symmetry of the molecule results in the chemical equivalence of the two methylene groups in the morpholine ring. The ¹³C NMR will show distinct signals for the carboxylic acid carbon, the two equivalent imide carbonyl carbons, the two equivalent ether-linked carbons, and the methylene carbon of the acetic acid side chain. The IR spectrum is expected to be highly informative, with the characteristic double carbonyl stretch of the cyclic imide being a key diagnostic feature.[3][4]

Chemical Reactivity and Stability

The chemical reactivity of 2,6-Dioxo-4-morpholineacetic acid is primarily dictated by its two key functional groups: the cyclic imide and the carboxylic acid.

Hydrolytic Stability of the Imide Ring

The cyclic imide ring is susceptible to hydrolysis, particularly under basic conditions, which would lead to the opening of the ring to form the corresponding dicarboxylate. This reaction is analogous to the hydrolysis of other cyclic imides like succinimide and phthalimide. The rate of hydrolysis is expected to be significantly slower under neutral or acidic conditions.

Sources

An In-depth Technical Guide to 2,6-Dioxo-4-morpholineacetic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2,6-Dioxo-4-morpholineacetic acid, a versatile heterocyclic compound with significant potential in organic synthesis, pharmaceutical sciences, and materials chemistry. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for leveraging this molecule's unique properties in a research and development setting.

Chemical Identity and Structure

IUPAC Name: 2-(2,6-dioxomorpholin-4-yl)acetic acid[1]

Synonyms: 2,6-Dioxo-N-(carboxymethyl)morpholine, 2,6-diketo-N-carboxymethyl morpholine, NTA anhydride[2][3]

CAS Number: 33658-49-0[1]

Molecular Formula: C₆H₇NO₅[1]

Molecular Weight: 173.12 g/mol [1]

The molecular architecture of 2,6-Dioxo-4-morpholineacetic acid is characterized by a morpholine ring functionalized with two carbonyl groups at positions 2 and 6, and an acetic acid moiety attached to the nitrogen atom at position 4. This structure, an anhydride of nitrilotriacetic acid (NTA), bestows upon the molecule a unique combination of reactivity and functionality. The dione feature within the morpholine ring creates electrophilic centers, while the carboxylic acid group provides a nucleophilic and acidic site, making it a valuable bifunctional building block in organic synthesis.

Structural Diagram:

Caption: Chemical structure of 2,6-Dioxo-4-morpholineacetic acid.

Physicochemical Properties

While extensive experimental data is not widely published, the following table summarizes key predicted and available physicochemical properties.

| Property | Value | Source |

| Boiling Point | 427.9 °C at 760 mmHg | [2] |

| Density | 1.521 g/cm³ | [2] |

| Flash Point | 212.6 °C | [2] |

| Topological Polar Surface Area | 83.9 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis Protocol

The synthesis of 2,6-Dioxo-4-morpholineacetic acid is achieved through the cyclization of nitrilotriacetic acid (NTA) using a dehydrating agent, such as acetic anhydride, in the presence of a base catalyst. The following protocol is a self-validating system for the preparation of this compound.

Causality of Experimental Choices

-

Nitrilotriacetic Acid (NTA) as Starting Material: NTA possesses the requisite nitrogen atom and three carboxylic acid groups, providing the foundational structure for the target molecule.

-

Acetic Anhydride as Dehydrating Agent: Acetic anhydride serves as an efficient water scavenger, driving the intramolecular condensation of two of the carboxylic acid groups of NTA to form the cyclic anhydride (the dioxo-morpholine ring).

-

Pyridine as Catalyst: Pyridine, a weak base, acts as a catalyst to facilitate the formation of the anhydride by activating the carboxylic acid groups of NTA.

-

Dimethylformamide (DMF) as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction while remaining relatively inert under the reaction conditions.

Detailed Experimental Workflow

The following workflow describes the synthesis of 2,6-Dioxo-4-morpholineacetic acid.

Sources

An In-depth Technical Guide to the Mechanism of Action of 2,6-Dioxo-4-morpholineacetic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] When derivatized to include a 2,6-dioxo functionality and an N-acetic acid moiety, the resulting 2,6-Dioxo-4-morpholineacetic acid derivatives represent a novel class of compounds with significant therapeutic potential. While direct studies on this specific chemical series are emerging, a comprehensive understanding of their mechanism of action can be extrapolated from well-characterized analogous structures. This guide synthesizes current knowledge of related pharmacophores to propose a primary mechanism of action centered on the modulation of the E3 ubiquitin ligase complex, with secondary considerations for other potential biological targets. Detailed experimental protocols are provided to facilitate the investigation and validation of these proposed mechanisms.

The Morpholine Scaffold in Medicinal Chemistry: A Foundation of Versatility

The morpholine heterocycle is a common feature in a multitude of approved drugs, where it often imparts improved aqueous solubility, metabolic stability, and desirable pharmacokinetic profiles.[1] Its presence in drugs with diverse mechanisms of action underscores its role as a versatile pharmacophore.

-

Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, incorporates a morpholine ring that contributes to its binding affinity and pharmacokinetic properties, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.[2][3]

-

Linezolid , an oxazolidinone antibiotic, features a morpholine ring that is essential for its unique mechanism of inhibiting bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of a functional 70S initiation complex.[4][5]

The established roles of the morpholine moiety in these and other drugs highlight its ability to serve as a key structural component for interacting with a wide range of biological targets.

The 2,6-Dioxo Moiety: A Gateway to Protein Degradation

The 2,6-dioxopiperidine scaffold is the cornerstone of the immunomodulatory imide drugs (IMiDs), a class of therapeutics that has revolutionized the treatment of multiple myeloma and other hematological malignancies.[6] The mechanism of action of these drugs, including thalidomide, lenalidomide, and pomalidomide, is centered on their ability to bind to the E3 ubiquitin ligase cereblon (CRBN).[7][8]

This binding event does not inhibit the E3 ligase but rather modulates its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[1][9] Key neosubstrates of the CRBN-IMiD complex include the Ikaros family zinc finger transcription factors IKZF1 and IKZF3.[9] The degradation of these factors is a critical event that underlies the anti-proliferative and immunomodulatory effects of IMiDs.[6][]

Proposed Primary Mechanism of Action: Cereblon-Mediated Protein Degradation

Given the structural analogy between the 2,6-dioxopiperidine ring of IMiDs and the 2,6-dioxomorpholine ring of the compounds of interest, the most plausible primary mechanism of action for 2,6-Dioxo-4-morpholineacetic acid derivatives is the modulation of the CRBN-E3 ubiquitin ligase complex.

It is hypothesized that the 2,6-dioxomorpholine moiety will occupy the same binding pocket on CRBN as the 2,6-dioxopiperidine of thalidomide and its analogs. The morpholine ring's oxygen atom may alter the binding affinity or kinetics compared to the methylene group in the piperidine ring of IMiDs, potentially leading to a different profile of neosubstrate degradation.

The N-acetic acid moiety could further influence the interaction with CRBN or the recruitment of neosubstrates. It may also impact the compound's cellular uptake and pharmacokinetic properties.[11][12]

Signaling Pathway

The proposed signaling pathway for 2,6-Dioxo-4-morpholineacetic acid derivatives is depicted below. This pathway is based on the established mechanism of IMiDs.

Caption: Proposed mechanism of action of 2,6-Dioxo-4-morpholineacetic acid derivatives via CRBN modulation.

Potential Secondary Mechanisms of Action

While CRBN modulation is the most probable primary mechanism, the unique structural features of 2,6-Dioxo-4-morpholineacetic acid derivatives may confer additional biological activities.

-

Kinase Inhibition: The morpholine ring is a known pharmacophore in several kinase inhibitors.[13] It is plausible that these derivatives could exhibit inhibitory activity against certain kinases, contributing to their overall cellular effects.

-

Enzyme Inhibition: The N-acetic acid moiety could enable the molecule to act as a mimic of endogenous substrates for various enzymes, leading to competitive inhibition.

-

Ion Chelation: The presence of multiple oxygen and nitrogen atoms could allow for the chelation of metal ions, which might interfere with the function of metalloenzymes.

Experimental Protocols for Mechanism Validation

To investigate the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended.

Protocol 1: Cereblon Binding Affinity

Objective: To determine if 2,6-Dioxo-4-morpholineacetic acid derivatives directly bind to CRBN.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant human CRBN-DDB1 complex.

-

Assay: Perform a competitive binding assay using a known CRBN ligand (e.g., fluorescently labeled thalidomide) and the test compounds.

-

Detection: Measure the displacement of the fluorescent ligand using techniques such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Data Analysis: Calculate the binding affinity (Kd or IC50) of the test compounds for CRBN.

Protocol 2: Neosubstrate Degradation

Objective: To assess the ability of the derivatives to induce the degradation of known CRBN neosubstrates.

Methodology:

-

Cell Culture: Culture a relevant human cell line (e.g., multiple myeloma cell line MM.1S).

-

Treatment: Treat the cells with varying concentrations of the test compounds for different time points.

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Western Blotting: Perform Western blot analysis to detect the levels of IKZF1 and IKZF3. Use a housekeeping protein (e.g., GAPDH) as a loading control.

-

Data Analysis: Quantify the band intensities to determine the extent of IKZF1/3 degradation.

Protocol 3: Cellular Viability and Cytokine Profiling

Objective: To evaluate the downstream functional consequences of CRBN modulation.

Methodology:

-

Cell Viability Assay:

-

Treat cancer cell lines with the test compounds for 72 hours.

-

Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Cytokine Profiling:

-

Culture human peripheral blood mononuclear cells (PBMCs).

-

Treat the PBMCs with the test compounds.

-

Collect the supernatant and measure the levels of key cytokines (e.g., IL-2, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Data Summary

The following table provides a hypothetical summary of expected data from the proposed experiments, comparing the activity of a novel 2,6-Dioxo-4-morpholineacetic acid derivative to a known IMiD.

| Parameter | Lenalidomide (Reference) | 2,6-Dioxo-4-morpholineacetic acid derivative (Hypothetical) |

| CRBN Binding (IC50) | ~1 µM | 0.5 - 5 µM |

| IKZF1 Degradation (DC50) | ~50 nM | 10 - 100 nM |

| MM.1S Cell Viability (GI50) | ~100 nM | 20 - 200 nM |

| IL-2 Production (EC50) | ~20 nM | 5 - 50 nM |

| TNF-α Inhibition (IC50) | ~100 nM | 50 - 500 nM |

Conclusion

The 2,6-Dioxo-4-morpholineacetic acid derivatives represent a promising class of compounds with a high likelihood of acting as modulators of the CRBN-E3 ubiquitin ligase complex. By leveraging the established knowledge of the mechanism of action of immunomodulatory drugs, a clear path for the investigation and validation of these novel derivatives can be pursued. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise molecular mechanisms and for advancing the development of this exciting new class of potential therapeutics. Further studies will be crucial to fully understand the unique pharmacological profile conferred by the combination of the 2,6-dioxomorpholine and N-acetic acid moieties.

References

-

B.L. Ebert and H. Handa. (2017). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. PMC. [Link]

-

Patsnap. (2024). What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

-

J.M. Koshman, et al. (2024). Linezolid. StatPearls - NCBI Bookshelf. [Link]

-

H. Handa and T. Ito. (2018). Molecular mechanisms of thalidomide and its derivatives. PMC. [Link]

-

Royal Society of Chemistry. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]

-

A. P. Kourounakis, et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

-

J. M. Baumann, et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. NIH. [Link]

-

Advent Chembio. (2024). Applications of Glacial Acetic Acid in Pharmaceutical Industry and Drug Formulation. Advent Chembio. [Link]

-

Patsnap. (2024). What is the mechanism of Linezolid? Patsnap Synapse. [Link]

-

T. Ito and H. Handa. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. [Link]

-

A. Furfine, et al. (2000). Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine. PubMed. [Link]

-

S. G. Mahajan, et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC. [Link]

-

Y. Funauchi, et al. (2018). Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. NIH. [Link]

-

B.L. Ebert and H. Handa. (2015). The novel mechanism of lenalidomide activity. PMC. [Link]

-

C. P. Meher, et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

-

Advent Chembio. (2024). Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing. Advent Chembio. [Link]

-

H. Ishida, et al. (1995). bis(2,6-dioxopiperaxine) Derivatives, Topoisomerase II Inhibitors Which Do Not Form a DNA Cleavable Complex, Induce Thymocyte Apoptosis. PubMed. [Link]

-

F. G. R. Reyes, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

M. A. Ali, et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

-

A. P. Kourounakis, et al. (2014). Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? NIH. [Link]

-

J. Wang, et al. (2016). Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. Spandidos Publications. [Link]

-

Wikipedia. (2024). Linezolid. Wikipedia. [Link]

-

ResearchGate. (2023). Thalidomide mechanism of action. Cells expressing the cereblon protein... ResearchGate. [Link]

-

A. V. G. S. Prasad, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

-

ResearchGate. (2017). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... ResearchGate. [Link]

-

ResearchGate. (2017). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. [Link]

-

ResearchGate. (2017). Why acetic acid is not used as solvent in pharmaceutical industry. ResearchGate. [Link]

-

Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

-

Advent Chembio. (2024). Glacial Acetic Acid Uses in Pharma & Chemical. Advent Chembio. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

M. K. Mantravadi, et al. (2019). Linezolid-Dependent Function and Structure Adaptation of Ribosomes in a Staphylococcus epidermidis Strain Exhibiting Linezolid Dependence. PMC. [Link]

-

Al-Nahrain Journal of Science. (2025). Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science. [Link]

-

Blood Advances. (2020). The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models. ASH Publications. [Link]

-

Wikipedia. (2024). Cereblon E3 ligase modulator. Wikipedia. [Link]

-

J. Kałużna-Czaplińska, et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Digital Repository. (2018). Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agents. Digital Repository. [Link]

Sources

- 1. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. Oncology Letters [spandidos-publications.com]

- 4. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of Glacial Acetic Acid in Pharmaceutical Industry and Drug Formulation [ysxlglacialaceticacid.com]

- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery and Biological Sciences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and metabolic stability, have established it as a "privileged scaffold."[1] This guide provides a comprehensive exploration of the diverse biological activities exhibited by morpholine-containing compounds. We will delve into their roles as anticancer, antimicrobial, antiviral, and neuroprotective agents, underpinned by a detailed examination of their structure-activity relationships (SAR) and mechanisms of action. This document is designed to be a practical resource, offering not only a conceptual understanding but also detailed, field-proven experimental protocols for evaluating the biological efficacy of these versatile molecules.

The Morpholine Moiety: Physicochemical Advantages in Drug Design

The prevalence of the morpholine nucleus in a multitude of clinically approved drugs is not coincidental.[2] Its structure confers several advantageous properties that medicinal chemists leverage to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]

-

Enhanced Solubility and Permeability: The presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom allows for a fine-tuning of a molecule's solubility and its ability to traverse biological membranes, including the blood-brain barrier.[4]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved bioavailability and a longer half-life of the drug in the body.[2]

-

Structural Versatility: The morpholine ring serves as a versatile and readily accessible synthetic building block, allowing for the facile introduction of various substituents to explore and optimize biological activity.[2] This adaptability enables it to interact with a wide array of biological targets.[2]

Anticancer Activity: Targeting Key Signaling Pathways

Morpholine derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[5] A primary mechanism of action for many of these compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[5]

Mechanism Spotlight: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that responds to extracellular signals such as growth factors. Its aberrant activation is a hallmark of many cancers. Morpholine-containing inhibitors often target the kinase domain of PI3K or mTOR, preventing the downstream signaling that drives tumor progression.

Figure 1: The PI3K/AKT/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Quantitative Efficacy of Anticancer Morpholine Derivatives

The cytotoxic potential of morpholine-containing compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazoline-Morpholine Hybrid | A549 (Lung) | 8.55 ± 0.67 | [6] |

| Quinazoline-Morpholine Hybrid | MCF-7 (Breast) | 3.15 ± 0.23 | [6] |

| Quinazoline-Morpholine Hybrid | SH-SY5Y (Neuroblastoma) | 3.36 ± 0.29 | [6] |

| Thienopyrimidine-Morpholine | H460 (Lung) | 0.003 | [5] |

| Thienopyrimidine-Morpholine | HT-29 (Colon) | 0.42 | [5] |

| Thienopyrimidine-Morpholine | MDA-MB-231 (Breast) | 0.74 | [5] |

| Quinoline-Morpholine Hybrid | HepG2 (Liver) | 8.50 | [7] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a reliable and widely used method for determining cell density, based on the measurement of cellular protein content.

Rationale: This assay is chosen for its simplicity, sensitivity, and the fact that the dye binding is stoichiometric and therefore less prone to interference from metabolic activity compared to tetrazolium-based assays.

Step-by-Step Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the morpholine-containing compound and a vehicle control. Incubate for 48-72 hours.

-

Cell Fixation: Gently aspirate the media and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

Morpholine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their mechanisms of action are diverse, often involving the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Antibacterial and Antifungal Efficacy of Morpholine Derivatives

The antimicrobial potency is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base of 4-(4-aminophenyl)-morpholine | Staphylococcus aureus | 25 | [5] |

| Schiff Base of 4-(4-aminophenyl)-morpholine | Escherichia coli | 29 | [5] |

| Schiff Base of 4-(4-aminophenyl)-morpholine | Candida albicans | 20 | [5] |

| Ruthenium-Morpholine Complex | Staphylococcus aureus | 0.78 | [4] |

| 1,2,4-Triazole-Morpholine Hybrid | Mycobacterium smegmatis | 15.6 |

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening

This method is a standard preliminary test to assess the antibacterial activity of a compound.

Rationale: The agar well diffusion method is a straightforward and widely used technique for screening the antimicrobial activity of new compounds. It provides a clear visual indication of growth inhibition.

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into the wells. Include a positive control (a known antibiotic) and a negative control (solvent).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone of inhibition indicates greater antibacterial activity.

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Rationale: The broth microdilution method is a quantitative technique that allows for the precise determination of the MIC, providing a more definitive measure of antifungal activity than diffusion assays.

Step-by-Step Methodology:

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (fungal growth without compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

An In-depth Technical Guide to 2,6-Dioxo-4-morpholineacetic Acid: A Versatile Building Block in Medicinal Chemistry

This guide provides a comprehensive overview of 2,6-dioxo-4-morpholineacetic acid, a heterocyclic compound with significant potential for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and burgeoning applications, offering insights grounded in established scientific principles.

Core Molecular Attributes

2,6-Dioxo-4-morpholineacetic acid, also known by its synonyms including 2,6-Dioxo-N-(carboxymethyl)morpholine and nitrilotriacetic anhydride, is a key synthetic intermediate. Its fundamental properties are summarized below.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₅ | [1][2] |

| Molecular Weight | 173.12 g/mol | [2] |

| CAS Number | 33658-49-0 | [1][2] |

The structure of 2,6-dioxo-4-morpholineacetic acid features a morpholine-2,6-dione ring N-substituted with an acetic acid moiety. This unique arrangement confers a combination of desirable characteristics for synthetic applications, including a constrained amino acid-like scaffold and a reactive carboxylic acid handle.

Synthesis and Characterization

The synthesis of 2,6-dioxo-4-morpholineacetic acid can be achieved through the dehydration of nitrilotriacetic acid. A representative laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of 2,6-Dioxo-4-morpholineacetic acid (Nitrilotriacetic Anhydride)

Objective: To synthesize 2,6-Dioxo-4-morpholineacetic acid via the cyclization of nitrilotriacetic acid.

Materials:

-

Nitrilotriacetic acid

-

Acetic anhydride

-

N-methylimidazole

-

Allyl bromide

-

Dimethylformamide (DMF)

-

Acetone

-

1,2-Dichloroethane

Procedure:

-

A slurry of nitrilotriacetic acid (1.0 eq) in DMF is prepared in a flask equipped with a stirrer and under an inert atmosphere (e.g., Argon).

-

Acetic anhydride (1.2 eq) is added to the slurry.

-

A catalytic amount of N-methylimidazole (1 mol%) is introduced, and the mixture is heated to 60°C with stirring. The reaction is monitored until the mixture becomes homogenous, typically over several hours.

-

To quench the catalyst, a small amount of allyl bromide (2.2 mol%) is added, and heating is continued for an additional 30 minutes.

-

The volatile components are removed by vacuum distillation.

-

The resulting solid residue is dissolved in acetone and filtered to remove any insoluble impurities.

-

The product is precipitated from the acetone solution by the addition of 1,2-dichloroethane and slow concentration on a rotary evaporator.

-

The crude product is collected by filtration, washed with 1,2-dichloroethane, and dried under vacuum.

-

For further purification, the product can be recrystallized from an acetone/1,2-dichloroethane solvent system.

Causality of Experimental Choices:

-

Acetic Anhydride: Serves as the dehydrating agent to facilitate the intramolecular cyclization of nitrilotriacetic acid to form the anhydride.

-

N-methylimidazole: Acts as a nucleophilic catalyst to accelerate the anhydride formation.

-

Allyl Bromide: Is used to "trap" and deactivate the N-methylimidazole catalyst, preventing potential side reactions during workup.

-

Solvent System: The choice of acetone for dissolution and 1,2-dichloroethane as an anti-solvent allows for efficient precipitation and purification of the final product.

Characterization Data:

While a comprehensive set of publicly available experimental spectra for 2,6-dioxo-4-morpholineacetic acid is limited, the following represents typical characterization data.

-

¹H NMR (400 MHz, d6-acetone): δ 3.92 (s, 4H), 3.62 (s, 2H).

-

¹³C NMR (100 MHz, d6-acetone): δ 171.18, 165.51 (2C), 54.79, 52.54 (2C).

Applications in Drug Discovery and Development

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] Its presence can enhance physicochemical properties such as aqueous solubility and metabolic stability, and it can participate in key binding interactions with biological targets.[4] 2,6-Dioxo-4-morpholineacetic acid serves as a valuable building block for introducing this important structural motif into novel drug candidates.

Constrained Amino Acid Mimic

The rigidified structure of 2,6-dioxo-4-morpholineacetic acid makes it an attractive surrogate for natural amino acids in peptide and small molecule drug design. By incorporating this building block, researchers can explore conformational constraints that may lead to enhanced binding affinity, selectivity, and proteolytic stability of the resulting compounds.

Linker and Scaffold in Bioconjugation

The carboxylic acid functionality provides a convenient handle for conjugation to other molecules, such as peptides, proteins, or fluorescent dyes. Its structural similarity to nitrilotriacetic acid (NTA) suggests its potential utility in the development of chelating agents for applications in diagnostics and targeted drug delivery. NTA derivatives are widely used for their ability to form stable complexes with metal ions, which can then bind to histidine-tagged proteins.[5]

Safety and Handling

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture, as the anhydride is susceptible to hydrolysis.

-

Toxicity: While specific toxicity data is unavailable, related compounds such as morpholine are known to be corrosive and can cause skin and eye damage.[6] It is prudent to treat 2,6-dioxo-4-morpholineacetic acid with similar caution.

Future Outlook

The unique structural features of 2,6-dioxo-4-morpholineacetic acid position it as a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and materials science industries.[7] Its application as a constrained amino acid mimic and a scaffold for bioconjugation is expected to grow as the demand for novel therapeutics with improved pharmacological profiles continues to rise. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential in drug discovery and development.

References

-

LookChem. Cas 33658-49-0, 2,6-dioxo-N-(carboxymethyl)morpholine. Available from: [Link]

-

Huang, Z., Park, J. I., Watson, D. S., Hwang, P., & Szoka, F. C., Jr (2006). Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications. Bioconjugate chemistry, 17(6), 1592–1600. Available from: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. Available from: [Link]

-

Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Available from: [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. Available from: [Link]

-

Wile, B. M. (2010). Synthesis of a pH-sensitive nitrilotriacetic linker to peptide transduction domains to enable intracellular delivery of histidine imidazole ring-containing macromolecules. Journal of the American Chemical Society, 132(31), 10983–10985. Available from: [Link]

-

Zervou, M., Tzani, A., Christodoulou, E., & Coutsolelos, A. G. (2022). Design and Synthesis of Porphyrin-Nitrilotriacetic Acid Dyads with Potential Applications in Peptide Labeling through Metallochelate Coupling. ACS omega, 7(2), 2253–2264. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. redox.com [redox.com]

- 3. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Cas 33658-49-0,2,6-dioxo-N-(carboxymethyl)morpholine | lookchem [lookchem.com]

A Guide to the Spectroscopic Characterization of 2,6-Dioxo-N-(carboxymethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 2,6-Dioxo-N-(carboxymethyl)morpholine (also known as 2-(2,6-dioxomorpholino)acetic acid), a heterocyclic compound with potential applications in organic synthesis and pharmaceutical research.[1] Given the scarcity of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to predict and interpret its characteristic ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, thereby facilitating its use as a versatile building block in the development of novel chemical entities.[1]

Introduction: The Structural Significance of 2,6-Dioxo-N-(carboxymethyl)morpholine

2,6-Dioxo-N-(carboxymethyl)morpholine, with the chemical formula C₆H₇NO₅, is a derivative of morpholine, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms.[1][2] The morpholine scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties and its presence in a wide array of pharmacologically active compounds.[3] The introduction of two carbonyl groups at the 2 and 6 positions, along with an N-carboxymethyl substituent, imparts a unique combination of functionalities, including an amide, an ester, and a carboxylic acid. This arrangement suggests its potential as a chelating agent and a monomer for the synthesis of biodegradable polymers like polydepsipeptides.[1][4]

Accurate structural elucidation is paramount for any application. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's connectivity and chemical environment. This guide offers an in-depth, predictive analysis of the key spectroscopic signatures of 2,6-Dioxo-N-(carboxymethyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can deduce the precise arrangement of hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2,6-Dioxo-N-(carboxymethyl)morpholine is expected to exhibit three distinct signals corresponding to the three types of non-equivalent protons in the molecule. The prediction is based on the analysis of similar morpholine-2,5-dione structures and the known effects of adjacent functional groups.[4]

Table 1: Predicted ¹H NMR Data for 2,6-Dioxo-N-(carboxymethyl)morpholine

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which is exchangeable with D₂O.[5] |

| ~4.5 - 4.8 | Singlet | 2H | N-CH₂-COOH | The methylene protons adjacent to the nitrogen and the carboxylic acid are deshielded by both electron-withdrawing groups. |

| ~4.2 - 4.5 | Singlet | 4H | O-CH₂-C=O and N-CH₂-C=O | The two sets of methylene protons in the morpholine ring are in different chemical environments but may overlap or appear as a single, slightly broadened singlet due to the ring's symmetry and rapid conformation changes at room temperature. The proximity to the oxygen and nitrogen atoms, as well as the carbonyl groups, leads to a downfield shift.[6] |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For 2,6-Dioxo-N-(carboxymethyl)morpholine, five distinct carbon signals are anticipated.

Table 2: Predicted ¹³C NMR Data for 2,6-Dioxo-N-(carboxymethyl)morpholine

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 173 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[7] |

| ~165 - 168 | N-C=O and O-C=O | The two carbonyl carbons of the morpholine-2,6-dione ring (one amide, one ester) are in similar, highly deshielded environments.[4] |

| ~65 - 70 | O-CH₂-C=O | The carbon adjacent to the ring oxygen is deshielded due to the electronegativity of the oxygen atom.[4] |

| ~50 - 55 | N-CH₂-C=O | The carbon adjacent to the ring nitrogen is also deshielded, though typically to a lesser extent than the one next to oxygen.[4] |

| ~48 - 52 | N-CH₂-COOH | The methylene carbon of the carboxymethyl group is influenced by the adjacent nitrogen and carbonyl group. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of 2,6-Dioxo-N-(carboxymethyl)morpholine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with carboxylic acid protons as it allows for their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[8]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The disappearance of the broad singlet in the 10-12 ppm region would confirm its assignment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which would aid in the definitive assignment of the methylene carbons.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[9]

Diagram 1: NMR Experimental Workflow

Caption: Workflow for NMR analysis of 2,6-Dioxo-N-(carboxymethyl)morpholine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2,6-Dioxo-N-(carboxymethyl)morpholine will be dominated by the characteristic absorptions of its carbonyl and hydroxyl groups.

Table 3: Predicted Key IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H bond of a carboxylic acid gives a very broad absorption band due to strong hydrogen bonding.[2] |

| ~1750 - 1780 | C=O stretch | Ester | The carbonyl of the ester within the dione ring is expected at a relatively high frequency. |

| ~1680 - 1710 | C=O stretch | Amide | The amide carbonyl stretch typically appears at a lower frequency than the ester carbonyl. |

| ~1690 - 1720 | C=O stretch | Carboxylic Acid | The carbonyl of the carboxylic acid will likely overlap with the amide carbonyl absorption. |

| ~1100 - 1250 | C-O stretch | Ester and Ether | Strong absorptions corresponding to the C-O single bonds of the ester and the ether linkage in the morpholine ring are expected in this region. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier-Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

-

Sample Analysis: Place a small amount of the solid 2,6-Dioxo-N-(carboxymethyl)morpholine sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[10]

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram 2: ATR-FTIR Experimental Workflow

Caption: Step-by-step process for ATR-FTIR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For 2,6-Dioxo-N-(carboxymethyl)morpholine (Molecular Weight: 173.12 g/mol ), the following features are expected in its mass spectrum, likely acquired using electrospray ionization (ESI) due to the compound's polarity.

-

Molecular Ion Peak ([M+H]⁺ or [M-H]⁻):

-

In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 174.1.

-

In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be expected at m/z 172.1. This is often a strong signal for carboxylic acids.

-

-

Key Fragmentation Pathways: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. A logical and common fragmentation would be the loss of the elements of carbon dioxide (CO₂) from the carboxylic acid group.

Diagram 3: Predicted ESI-MS Fragmentation

Caption: A primary fragmentation pathway for the [M-H]⁻ ion.

Experimental Protocol: LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing polar, non-volatile compounds like the one .

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Chromatography:

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Use a reverse-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile) to separate the analyte from any impurities.[11]

-

-

Mass Spectrometry:

-

The eluent from the LC is directed into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire data in both positive and negative ion modes to determine which provides better sensitivity.

-

Perform a full scan to identify the molecular ion.

-

To confirm the structure, perform a tandem MS (MS/MS or product ion scan) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[11]

-

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic profile of 2,6-Dioxo-N-(carboxymethyl)morpholine. The tabulated ¹H and ¹³C NMR chemical shifts, key IR absorption bands, and expected mass spectrometric data provide a robust framework for the identification and characterization of this molecule. The detailed, self-validating experimental protocols outlined herein offer a systematic approach for researchers to obtain high-quality data. By synthesizing information from foundational spectroscopic principles and data from analogous structures, this document aims to empower scientists in their synthetic and drug development endeavors involving this versatile morpholine derivative.

References

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). National Institutes of Health.

- 2,6-dioxo-N-(carboxymethyl)morpholine. (n.d.). LookChem.

- 1H and 13C NMR spectra of N-substituted morpholines. (n.d.). ResearchGate.

- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.

- (A) Sections of 1 H NMR spectra (500 MHz, acetic acid-d6/D 2 O = 1:1)... (n.d.). ResearchGate.

- Recognizing the NMR pattern for morpholine. (2008). ACD/Labs.

- A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate.

- Observed IR spectrum of neutral morpholine and the calculated spectrum... (n.d.). ResearchGate.

- N-(2-Carboxymethyl)-morpholine (HMDB0061156). (n.d.). Human Metabolome Database.

- Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. (n.d.). PubMed Central.

- Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). ResearchGate.

- A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate.

- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PubMed Central.

- The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate.

- Systematic Identification of Bioactive Compositions in Leaves of Morus Cultivars Using UHPLC-ESI-QTOF-MS/MS and Comprehensive Screening of High-Quality Resources. (2022). MDPI.

- Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. (2025). Benchchem.

- picoSpin 80: Hydrolysis of Acetic Anhydride with Heavy Water (D2O). (n.d.). Thermo Fisher Scientific.

- IR spectrum of the morpholine-4-carbodithioate. (n.d.). ResearchGate.

- The IR spectra of compounds 1–6. (n.d.). ResearchGate.

- 2,6-Dimethylmorpholine. (n.d.). PubChem.

- The 13 C NMR spectrum of ethanoic acid. (n.d.). Doc Brown's Chemistry.

- Spectroscopic characterization of charge-transfer complexes of morpholine with chloranilic and picric acids in organic media: crystal structure of bis(morpholinium 2,4,6-trinitrocyclohexanolate). (n.d.). PubMed.

- Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp 3 -Rich Morpholine Peptidomimetics. (n.d.). Frontiers.

- An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences.

- 2-(2,6-dioxomorpholin-4-yl)acetic acid. (n.d.). Echemi.

- Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. (n.d.). National Institutes of Health.

Sources

- 1. 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, 25021-08-03 | BroadPharm [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. echemi.com [echemi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systematic Identification of Bioactive Compositions in Leaves of Morus Cultivars Using UHPLC-ESI-QTOF-MS/MS and Comprehensive Screening of High-Quality Resources | MDPI [mdpi.com]

Unveiling the Pharmacological Potential of 2,6-Dioxo-4-morpholineacetic acid: A Proposed Research Roadmap

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory in Morpholine Chemistry

The morpholine nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] However, the specific scaffold of 2,6-Dioxo-4-morpholineacetic acid remains a largely enigmatic entity within the scientific literature. This technical guide, therefore, deviates from a retrospective analysis and instead presents a forward-looking, comprehensive research program designed to elucidate the potential pharmacological effects of this novel compound. As we embark on this scientific inquiry, we will leverage established principles of drug discovery and the known bioactivities of related morpholine-containing molecules to formulate and test our hypotheses. This document serves as a detailed roadmap for researchers aiming to pioneer the investigation of 2,6-Dioxo-4-morpholineacetic acid.

Compound Profile: What We Know

2,6-Dioxo-4-morpholineacetic acid is a heterocyclic compound with the molecular formula C₆H₇NO₅ and a molecular weight of 173.12 g/mol .[3][4] Its chemical structure, characterized by a morpholine ring bearing two carbonyl groups and an acetic acid substituent, suggests potential for diverse chemical interactions and biological activities.

| Property | Value | Source |

| CAS Number | 33658-49-0 | [3] |

| Molecular Formula | C₆H₇NO₅ | [3] |

| Molecular Weight | 173.12 g/mol | [4] |

| Synonyms | 2,6-DCM, 2,6-dioxo-N-(carboxymethyl)morpholine | [4] |

The presence of the dicarboximide-like functionality within the morpholine ring, coupled with the acetic acid side chain, presents intriguing possibilities for its role as a potential modulator of biological pathways. The structural rigidity of the dioxo-morpholine core, combined with the flexible acetic acid arm, could facilitate specific interactions with enzyme active sites or receptor binding pockets.

Hypothetical Pharmacological Activities and Mechanistic Rationale

Given the dearth of direct evidence, we propose to investigate two primary, plausible pharmacological activities for 2,6-Dioxo-4-morpholineacetic acid based on the established profiles of other morpholine derivatives: anti-inflammatory and antimicrobial effects.

Anti-Inflammatory Potential: Targeting the Cyclooxygenase (COX) Pathway

Hypothesis: 2,6-Dioxo-4-morpholineacetic acid may exert anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, key mediators of prostaglandin synthesis.

Rationale: The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The overall molecular structure of 2,6-Dioxo-4-morpholineacetic acid could potentially position the carboxyl group to interact with the active site of COX-1 and/or COX-2 in a manner analogous to known inhibitors.

Proposed Signaling Pathway Investigation:

Caption: Hypothesized inhibition of the COX pathway.

Antimicrobial Potential: Disruption of Bacterial Cell Wall Synthesis

Hypothesis: The dioxo-morpholine scaffold may interfere with key enzymatic processes involved in bacterial cell wall biosynthesis.

Rationale: Various heterocyclic compounds, including some morpholine derivatives, have demonstrated antimicrobial properties.[5] The strained ring system and the presence of two electrophilic carbonyl centers in 2,6-Dioxo-4-morpholineacetic acid could potentially lead to covalent modification of essential bacterial enzymes, such as transpeptidases, thereby inhibiting cell wall cross-linking.

Proposed Experimental Workflows

To systematically evaluate the hypothesized pharmacological effects, a tiered experimental approach is proposed, progressing from in vitro screening to more complex cellular and biochemical assays.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the inhibitory effect of 2,6-Dioxo-4-morpholineacetic acid on COX-1 and COX-2 enzymes.

Experimental Workflow Diagram:

Caption: Workflow for anti-inflammatory screening.

Detailed Protocol: In Vitro COX Inhibition Assay

-

Reagents and Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

2,6-Dioxo-4-morpholineacetic acid (test compound).

-

Known COX inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2) as positive controls.

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Detection reagent (e.g., colorimetric or fluorescent probe for prostaglandin quantification).

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and positive controls in assay buffer.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at the same temperature.

-

Stop the reaction (e.g., by adding a strong acid).

-

Add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

-

In Vitro Antimicrobial Activity Assessment

Objective: To evaluate the antimicrobial activity of 2,6-Dioxo-4-morpholineacetic acid against a panel of clinically relevant bacterial strains.

Experimental Workflow Diagram:

Caption: Workflow for antimicrobial screening.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

-

Reagents and Materials:

-

2,6-Dioxo-4-morpholineacetic acid.

-

Standard antibiotics (e.g., penicillin for Gram-positive, ciprofloxacin for Gram-negative) as positive controls.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL).

-

-

Procedure:

-

Perform serial two-fold dilutions of the test compound and control antibiotics in CAMHB in the 96-well plates.

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Future Directions and Concluding Remarks

The successful identification of either anti-inflammatory or antimicrobial activity in these initial screens would warrant further, more in-depth investigation. For anti-inflammatory potential, this would include studies in animal models of inflammation and detailed mechanistic studies to confirm the mode of action. For antimicrobial activity, this would involve exploring the spectrum of activity against a wider range of pathogens, including resistant strains, and elucidating the precise molecular target.

The research program outlined in this guide provides a robust framework for the initial exploration of the pharmacological potential of 2,6-Dioxo-4-morpholineacetic acid. While the path forward is one of discovery rather than confirmation, the unique structural features of this compound, coupled with the rich pharmacological history of the morpholine scaffold, suggest that this is a journey with the potential for significant scientific reward.

References

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences. [Link]

-

2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946. (n.d.). PubChem. [Link]

-

A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). PubMed Central. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

-

4-Morpholineacetic acid | C6H11NO3 | CID 438968. (n.d.). PubChem. [Link]

-

Cas 33658-49-0,2,6-dioxo-N-(carboxymethyl)morpholine. (n.d.). LookChem. [Link]

-

Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). PubMed. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar. [Link]

-

Synthesis, Characterization, In-Silico Drug Discovery And In-Vitro Biological Evaluation Of Morpholinium 2, 6-Pyridine Dicarboxylate. (2023). Journal of Pharmaceutical Negative Results. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. [Link]

Sources

The Enigmatic Core: A Technical Guide to 2,6-Dioxo-4-morpholineacetic Acid and Its Role as a Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dioxo-4-morpholineacetic acid, a structurally intriguing heterocyclic compound, occupies a unique position in the landscape of medicinal chemistry. While extensive biological data on this specific molecule remains nascent, its core structure represents a critical building block in the synthesis of pharmacologically active agents. This technical guide provides a comprehensive review of the known synthesis and chemical properties of 2,6-Dioxo-4-morpholineacetic acid. Furthermore, it delves into the broader significance of the morpholine and, more specifically, the 2,6-dioxomorpholine scaffold in drug discovery. By examining the biological activities of its derivatives and related compounds, we aim to illuminate the potential therapeutic avenues that can be explored using 2,6-Dioxo-4-morpholineacetic acid as a foundational element. This whitepaper serves as a resource for researchers looking to leverage this and similar scaffolds in the development of novel therapeutics, providing both a detailed look at the core molecule and a broader perspective on its place within medicinal chemistry.

Introduction: The Morpholine Moiety as a Privileged Scaffold